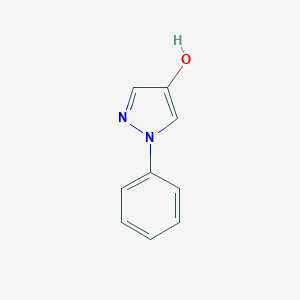

1-Phenyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIFXHEHLRVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339316 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-60-4 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol (Edaravone): Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] Within this class, 1-Phenyl-1H-pyrazol-4-ol and its tautomers represent a core of significant therapeutic interest. While named as a pyrazol-4-ol, this compound predominantly exists as its more stable keto tautomer, 3-methyl-1-phenyl-2-pyrazolin-5-one , a molecule globally recognized as the neuroprotective drug Edaravone .[2][3] Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone's efficacy is rooted in its potent antioxidant and radical-scavenging properties.[3][4]

This technical guide offers a comprehensive exploration of this molecule, designed for scientists engaged in drug discovery and development. We will dissect its fundamental chemical properties, tautomeric nature, spectroscopic signature, synthesis, and reactivity, providing the causal insights necessary for leveraging this scaffold in future therapeutic design.

Part 1: Molecular Structure and Physicochemical Properties

The Critical Role of Tautomerism

A foundational understanding of this compound requires an appreciation of its tautomeric equilibrium. The molecule exists primarily in three forms: the keto form (CH-form, pyrazolone), the enol form (OH-form, pyrazolol), and an amine form (NH-form). The equilibrium between these states is highly dependent on the solvent environment.[5][6]

-

Keto Form (3-methyl-1-phenyl-2-pyrazolin-5-one): Generally the most stable tautomer, it features an active methylene group at the C4 position. This form is predominant in less polar solvents like chloroform (CDCl₃).[5]

-

Enol Form (this compound): This form, which gives the compound its titular name, features a hydroxyl group. It is more prevalent in polar, protic solvents like DMSO.[5]

-

Amine Form: A third, less prevalent tautomer.

Theoretical studies confirm that the C-H (keto) tautomer is the most energetically favored.[6] This dynamic equilibrium is not merely a chemical curiosity; it is central to the molecule's reactivity and biological function, particularly its ability to act as an electron donor in radical scavenging.[7]

Caption: Tautomeric forms of the core structure.

Physicochemical Properties

The compound's physical and chemical properties are crucial for its formulation and biological activity. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[8]

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [9] |

| Synonyms | Edaravone, MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one | [3] |

| CAS Number | 89-25-8 | [10] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 127 - 130 °C | [5][10] |

| pKa | 7.0 | [11] |

| Solubility | ||

| In Water | 3 g/L; Poorly soluble | [8][10] |

| In DMSO | High (x = 7.57 × 10⁻² at 25 °C) | [8] |

| In n-propanol | High (x = 4.72 × 10⁻² at 40 °C) | [12] |

The pKa of 7.0 is particularly significant, as it indicates that at physiological pH (~7.4), a substantial portion of the molecule exists as the phenolate anion, which is critical for its electron-donating, radical-scavenging activity.[11]

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive proof of structure and offers direct evidence of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the solvent, clearly illustrating the keto-enol tautomerism.[5]

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Interpretation |

| ¹H NMR | CDCl₃ | ~7.8 (d, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 3.4 (s, 2H) , 2.2 (s, 3H) | Phenyl protons, C4-CH₂ (Keto form) , C3-CH₃ |

| DMSO-d₆ | ~11.5 (bs, 1H), ~7.7 (m, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 5.4 (s, 1H) , 2.1 (s, 3H) | N-H or O-H , Phenyl protons, C4-CH (Enol form) , C3-CH₃ | |

| ¹³C NMR | CDCl₃ | 170.6 (C=O), 156.4 (C3), 130.1-118.9 (Phenyl), 43.1 (C4) , 17.0 (CH₃) | Keto form signals |

| DMSO-d₆ | 171.7 (C=O), 158.9 (C3), 139.2-118.4 (Phenyl), 43.5 (C4) , 17.1 (CH₃) | Enol form signals are also present, leading to complex spectra |

Source: Organic Spectroscopy International[5]

The most telling difference is the signal for the C4 position: a singlet at ~3.4 ppm in CDCl₃ corresponding to the two protons of the methylene group in the keto form, versus a singlet at ~5.4 ppm in DMSO corresponding to the single olefinic proton in the enol form.[5]

Infrared (IR) Spectroscopy

In the solid state (KBr pellet), the IR spectrum provides a snapshot of the co-existing tautomers.[5]

-

~3431 cm⁻¹: A broad peak indicative of the O-H stretch from the enol tautomer.

-

~3129 cm⁻¹: A sharp peak corresponding to the N-H stretch of the pyrazolone ring in the keto tautomer.

-

~1600 cm⁻¹: A strong absorption band for the C=O stretch of the keto tautomer.

The simultaneous presence of these bands is conclusive evidence of the keto-enol equilibrium in the solid state.[5]

Mass Spectrometry (MS)

Mass spectrometry is used for identification and quantification. In positive electrospray ionization (ESI+), the compound is readily detected.

-

Quantification: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a standard method for quantifying Edaravone in biological matrices, typically monitoring the transition m/z 175.1 → 133.0.[13]

Part 3: Synthesis and Reactivity

Synthesis via Knorr Pyrazole Synthesis

The most common and efficient synthesis of Edaravone is a classic Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine.[2] The choice of ethyl acetoacetate and phenylhydrazine as starting materials is driven by their commercial availability and high reactivity.

The reaction proceeds mechanistically through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring.[14] High yields (93-100%) can be achieved under various conditions, including solvent-free preparations, making this a scalable and robust process.[2]

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask, place ethyl acetoacetate.

-

Reagent Addition: Cool the flask in an ice bath. Add phenylhydrazine dropwise with vigorous stirring. The reaction is exothermic.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture (e.g., to 80-90°C) for 1-2 hours to drive the cyclization and dehydration.

-

Isolation: Cool the reaction mixture. The product often solidifies upon cooling.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.[14]

Caption: General workflow for the synthesis of Edaravone.

Chemical Reactivity and Derivatization

The reactivity of Edaravone is centered on two key areas: the active methylene group (C4) and the phenyl ring.

-

Reactivity at C4: The protons on the C4 methylene group are acidic and can be deprotonated. This position is the primary site of reaction with free radicals and other electrophiles.[4] For instance, Edaravone reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, a reaction that proceeds via the C4 position.[15]

-

Derivatization Strategies: This inherent reactivity makes the C4 position an attractive target for derivatization. Introducing substituents here can modulate the compound's antioxidant capacity and pharmacokinetic properties. For example, 4-amino-substituted analogs have been synthesized and shown to be effective antioxidants.[1] Modifications to the N-phenyl ring are also common, with studies showing that lipophilic substituents can enhance lipid peroxidation-inhibitory activity.[16]

Part 4: Applications in Drug Discovery and Development

Mechanism of Action as a Neuroprotective Agent

Edaravone's therapeutic effect is attributed to its potent, broad-spectrum antioxidant activity.[17] Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is a key pathological factor in neurodegenerative diseases like ALS and in the secondary damage following an ischemic stroke.[3]

Edaravone functions by scavenging multiple ROS, including:

The scavenging mechanism involves the donation of an electron, primarily from the enolate anion form, to neutralize the radical. This process converts the radical into a less reactive species and results in the formation of a stable, oxidized Edaravone product.[16] This ability to quench radicals in both aqueous and lipid environments contributes to its effectiveness in protecting cell membranes from lipid peroxidation.[11]

Sources

- 1. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Edaravone эдаравон, إيدارافون , 依达拉奉 ,ラジカット, [orgspectroscopyint.blogspot.com]

- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Edaravone | C10H10N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. Edaravone(89-25-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-4-ol from Phenylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-1H-pyrazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the Knorr pyrazole synthesis is a foundational method for creating pyrazole rings, direct synthesis of the 4-hydroxy isomer from phenylhydrazine presents unique challenges compared to the more common synthesis of 5-pyrazolone isomers. This document details a robust and logical multi-step synthetic pathway, beginning with the formation of a 1-phenylpyrazole intermediate, followed by regioselective functionalization at the C4 position. The guide offers in-depth explanations of the reaction mechanisms, a detailed, step-by-step experimental protocol, characterization data, and critical safety considerations for handling the hazardous reagents involved. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a scientifically sound and practical approach to the synthesis of this important molecule.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging in various biological interactions. This has led to their incorporation into a wide range of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Tracazolate.

The specific target of this guide, this compound, is an important building block for more complex molecules. The hydroxyl group at the C4 position provides a convenient handle for further chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates.

A common misconception arises from the widely known Knorr pyrazole synthesis, where phenylhydrazine is reacted with a β-ketoester like ethyl acetoacetate.[3][4] It is critical to understand that this specific reaction yields the isomeric 1-phenyl-3-methyl-5-pyrazolone, not the 4-hydroxy pyrazole. Achieving substitution at the C4 position requires a different synthetic strategy. This guide elucidates a reliable multi-step pathway that leverages the stability of the pyrazole ring, which is first synthesized and then selectively functionalized.

Synthetic Strategy: A Multi-Step Approach

A direct, one-pot synthesis of this compound from phenylhydrazine and a suitable 1,3-dicarbonyl compound is often complicated by the availability and stability of the required dicarbonyl synthon (e.g., a formylmalonate derivative). A more robust and widely applicable strategy involves a three-step sequence, which offers greater control and generally higher overall yields:

-

Step 1: Pyrazole Ring Formation. Synthesis of the parent 1-phenylpyrazole from phenylhydrazine.

-

Step 2: C4-Formylation. Regioselective introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.[5][6]

-

Step 3: Oxidation to Hydroxyl. Conversion of the C4-formyl group to a C4-hydroxyl group through a Baeyer-Villiger oxidation.[7][8]

This pathway is advantageous because the starting materials for each step are readily available, and the reactions are well-established in organic synthesis, allowing for reliable execution and troubleshooting.

Reaction Mechanisms and Causality

A deep understanding of the underlying mechanisms is crucial for optimizing reaction conditions and anticipating potential side products.

Step 1: Knorr Pyrazole Synthesis of 1-Phenylpyrazole

The initial step involves the classic condensation reaction between phenylhydrazine and a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde. The reaction proceeds via acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic 1-phenylpyrazole ring.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[9][10] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The pyrazole ring, being electron-rich, attacks the Vilsmeier reagent. The C4 position is the most sterically accessible and electronically favorable site for this electrophilic aromatic substitution, leading to high regioselectivity. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms aldehydes or ketones into esters (or formates from aldehydes) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][11] The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate.[12] This is followed by the migratory insertion of an oxygen atom. For an aldehyde, the hydrogen atom migrates, leading to the formation of a formate ester. This formate ester is then readily hydrolyzed under the reaction or work-up conditions to yield the final this compound.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, label="Overall Synthetic Pathway for this compound", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Logical workflow of the multi-step synthesis.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Step 1: 1-Phenylpyrazole | ||||

| Phenylhydrazine | 108.14 | 10.81 g | 100 | Toxic, carcinogen suspect.[13] |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 17.24 g | 105 | Moisture sensitive. |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent, catalyst. |

| Step 2: Formylation | ||||

| 1-Phenylpyrazole | 144.17 | 14.42 g | 100 | Product from Step 1. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 16.87 g (10.2 mL) | 110 | Corrosive, reacts violently with water.[14][15] |

| N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | - | Anhydrous, solvent. |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous, solvent. |

| Step 3: Oxidation | ||||

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 17.22 g | 100 | Product from Step 2. |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~29.0 g | ~130 | Oxidizer, potentially explosive when dry. |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Solvent. |

| Sodium Bicarbonate (Sat. aq. soln.) | 84.01 | As needed | - | For work-up. |

| Sodium Thiosulfate (10% aq. soln.) | 158.11 | As needed | - | To quench excess peroxide. |

Step-by-Step Procedure

Step 1: Synthesis of 1-Phenylpyrazole

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.81 g, 100 mmol) and glacial acetic acid (100 mL).

-

Stir the solution to ensure homogeneity. Add 1,1,3,3-tetramethoxypropane (17.24 g, 105 mmol) dropwise over 15 minutes. The addition may be mildly exothermic.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpyrazole as an oil or low-melting solid. Purification can be achieved via vacuum distillation if necessary.

Step 2: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

-

In a 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous DMF (80 mL) and cool to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (16.87 g, 110 mmol) dropwise via a syringe, keeping the internal temperature below 10 °C. This forms the Vilsmeier reagent.[6] Stir for 30 minutes at 0 °C.

-

Dissolve 1-phenylpyrazole (14.42 g, 100 mmol) in anhydrous DCM (50 mL) and add it dropwise to the cold Vilsmeier reagent solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.[9]

-

Cool the reaction mixture back to 0 °C and very carefully quench by slowly pouring it onto 400 g of crushed ice with vigorous stirring. This step is highly exothermic.

-

Basify the aqueous solution to pH ~9-10 with 5 M sodium hydroxide solution, keeping the mixture cool in an ice bath.

-

Extract the product with DCM (3 x 100 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-phenyl-1H-pyrazole-4-carbaldehyde, can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis

-

Dissolve the 1-phenyl-1H-pyrazole-4-carbaldehyde (17.22 g, 100 mmol) in DCM (250 mL) in a 500 mL flask and cool to 0 °C.

-

Add m-CPBA (~29.0 g, ~130 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and wash it sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 100 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate (3 x 100 mL) to remove m-chlorobenzoic acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The hydrolysis of the intermediate formate ester typically occurs during the basic wash, but if needed, the crude product can be stirred with a mild base (e.g., K₂CO₃ in methanol) to ensure complete conversion.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product. The following data are representative.[16][17]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8-7.9 (s, 1H, pyrazole H5), ~7.6-7.7 (d, 2H, Ar-H), ~7.4-7.5 (t, 2H, Ar-H), ~7.2-7.3 (t, 1H, Ar-H), ~7.1-7.2 (s, 1H, pyrazole H3), ~5.0-6.0 (br s, 1H, -OH). Note: The broad singlet for the -OH proton is exchangeable with D₂O. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~140 (Ar C-ipso), ~135 (Pyrazole C5), ~129 (Ar CH), ~127 (Ar CH), ~125 (Pyrazole C4-OH), ~120 (Ar CH), ~118 (Pyrazole C3). |

| FT-IR (KBr, cm⁻¹) | ~3100-3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch). |

| Mass Spec. (ESI+) | m/z: 161.07 [M+H]⁺, corresponding to C₉H₉N₂O⁺. |

Safety Considerations and Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and require careful handling.

dot digraph "Safety_Protocol" { graph [rankdir="TB", splines=ortho, label="Hazard Mitigation Workflow", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Key safety protocols for the synthesis.

-

Phenylhydrazine: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[13][18] It is a suspected carcinogen and mutagen and can cause skin sensitization.[19][20] Always handle in a fume hood, wearing double nitrile gloves, a lab coat, and chemical safety goggles.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[21][22][23] It must be handled under anhydrous conditions. The quenching of the Vilsmeier reaction must be done slowly and with extreme caution by adding the reaction mixture to ice, never the other way around.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is also an irritant. Avoid contact with skin and eyes and keep away from combustible materials.

-

Waste Disposal: All organic waste should be collected in appropriately labeled hazardous waste containers. Halogenated and non-halogenated waste streams should be kept separate. Aqueous waste should be neutralized before disposal.

Conclusion

The synthesis of this compound from phenylhydrazine is most effectively and reliably achieved through a multi-step pathway involving the initial formation of 1-phenylpyrazole, followed by regioselective Vilsmeier-Haack formylation and subsequent Baeyer-Villiger oxidation. This approach provides excellent control over the regiochemistry, which is a key challenge in pyrazole synthesis. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100-63-0, Phenylhydrazine. Retrieved January 13, 2026 from [Link].

-

Carl ROTH (2021). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved January 13, 2026 from [Link].

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved January 13, 2026 from [Link].

- Degres, Journal of Chemical Sciences (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

- S. G. Tupe, et al. (2014). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 6(7), 1910-1919.

- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Heravi, M. M., et al. (2020).

-

Slideshare (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 13, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24813, Phosphorus oxychloride. Retrieved January 13, 2026 from [Link].

-

J&K Scientific LLC (2023). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

-

ResearchGate (n.d.). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

-

Wikipedia (2023). Baeyer–Villiger oxidation. Retrieved January 13, 2026 from [Link].

- Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26655-26681.

-

Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Retrieved January 13, 2026 from [Link].

-

Organic Chemistry Portal (n.d.). Baeyer-Villiger Oxidation. Retrieved January 13, 2026 from [Link].

- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

-

Organic Chemistry Tutor (n.d.). Baeyer-Villiger Oxidation. Retrieved January 13, 2026 from [Link].

- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.

- Lévai, A. (2011). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 16(12), 9602-9625.

-

NROChemistry (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved January 13, 2026 from [Link].

- Vibhute, Y. B., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5371-5374.

- Zora, M., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(1), 123.

-

Lanxess (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved January 13, 2026 from [Link].

- Pretsch, E., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-254). Springer.

- Begtrup, M. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76.

- Anantharaman, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

SpectraBase (2025). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 13, 2026 from [Link].

-

Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved January 13, 2026 from [Link].

- Al-Awadi, N. A., et al. (1998). The reaction of 1-phenyl-4-vinylpyrazole with diethyl azodicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 297-300.

Sources

- 1. Knorr Pyrazole Synthesis [drugfuture.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. scispace.com [scispace.com]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. nj.gov [nj.gov]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. lanxess.com [lanxess.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenyl-1H-pyrazol-4-ol

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Phenyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document details the scientific rationale behind experimental design, provides validated, step-by-step protocols for solubility and stability assessment, and outlines the development of a stability-indicating analytical method. It is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this and structurally related molecules.

Introduction and Molecular Overview

This compound belongs to the pyrazole class of heterocyclic compounds, a core structure in numerous pharmaceuticals due to its versatile biological activity. The molecule's architecture, featuring a phenyl group at the N1 position and a hydroxyl group at the C4 position, imparts a unique combination of aromatic and polar characteristics that govern its solubility and stability. The hydroxyl group, in particular, introduces a site for potential hydrogen bonding and susceptibility to oxidative degradation, while the pyrazole ring itself can be liable to degradation under harsh environmental conditions.

A precise and comprehensive understanding of these attributes is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the drug development pipeline.[1] Poor solubility can severely limit bioavailability, while instability can compromise drug potency, safety, and shelf-life.[2] This guide, therefore, presents the foundational methodologies required to rigorously evaluate these critical parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | Calculated |

| Molecular Weight | 160.18 g/mol | Calculated[3] |

| Structure | Phenyl group at N1, Hydroxyl at C4 | - |

| Appearance | Typically a solid at room temperature | Inferred[4] |

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the rate and extent of absorption and, consequently, its therapeutic effect. We will explore the "gold standard" method for determining thermodynamic solubility, which reflects the true equilibrium state of the compound in a solvent.[5]

Causality in Solubility Assessment

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.[1]

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced to an aqueous medium. It's a high-throughput screening method used early in discovery to quickly flag problematic compounds.[6]

-

Thermodynamic Solubility: Represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation, as it provides the definitive solubility value under stable conditions.[1][7]

Our focus here is on the thermodynamic approach, as it provides the most reliable data for formulation and biopharmaceutical modeling. The shake-flask method is the universally accepted standard for this determination.[5]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to establish a self-validating system for determining the equilibrium solubility of this compound in various aqueous and organic media.

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Methodology:

-

Preparation of Media: Prepare a panel of relevant solvents. This should include purified water, common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO), and a series of aqueous buffers mimicking physiological conditions (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine).[8]

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The key is to ensure that a solid residue remains after equilibration, confirming that the solution is saturated.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period. A minimum of 24-48 hours is typically required to ensure equilibrium is reached. The system is at equilibrium when successive measurements of the solute concentration yield the same value.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[7] Centrifugation followed by careful collection of the supernatant is preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[7]

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, typically a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. (See Section 4).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Summary of Solubility

The results of the solubility studies should be compiled into a clear, concise table for easy comparison.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | pH (for aqueous) | Solubility (mg/mL) ± SD (n=3) |

| Purified Water | N/A | Experimental Value |

| 0.1 M HCl | 1.2 | Experimental Value |

| Acetate Buffer | 4.5 | Experimental Value |

| Phosphate Buffer | 6.8 | Experimental Value |

| Methanol | N/A | Experimental Value |

| Ethanol | N/A | Experimental Value |

| Acetonitrile | N/A | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Value |

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic.[9] Forced degradation studies are the industry standard for this evaluation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10]

Rationale for Forced Degradation

The objective of a forced degradation study is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to achieve several key goals:[11]

-

Identify Degradation Pathways: Determine the likely chemical reactions that cause the drug to break down (e.g., hydrolysis, oxidation, photolysis).[10]

-

Elucidate Degradant Structures: Generate sufficient quantities of degradation products for structural characterization.

-

Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (e.g., HPLC) can accurately measure the active compound in the presence of its degradants and any formulation excipients.[10] This is a critical aspect of method validation.

Based on the structure of this compound, we can anticipate several potential degradation pathways.

Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.

Objective: To generate degradation products and assess the intrinsic stability of the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Application of Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.[12]

-

Acid Hydrolysis: Mix with 1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix with 1 M NaOH and maintain at room temperature or heat gently.

-

Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

-

Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C).

-

Photodegradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[9]

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find the condition and duration that yields approximately 5-20% degradation.

-

Sample Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating RP-HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Summary of Forced Degradation

Results should be tabulated to clearly show the molecule's lability under different conditions.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | No Stress | 48h | Experimental | Experimental | Experimental |

| Acid Hydrolysis | 1 M HCl, 80°C | 24h | Experimental | Experimental | Experimental |

| Base Hydrolysis | 1 M NaOH, 25°C | 8h | Experimental | Experimental | Experimental |

| Oxidation | 3% H₂O₂, 25°C | 4h | Experimental | Experimental | Experimental |

| Thermal | 80°C in Solution | 48h | Experimental | Experimental | Experimental |

| Photolytic | ICH Q1B | - | Experimental | Experimental | Experimental |

Analytical Methodologies: Stability-Indicating RP-HPLC

The quantification of this compound in both solubility and stability studies relies on a robust analytical method. A stability-indicating RP-HPLC method is the technique of choice.[13] The method is deemed "stability-indicating" when it can resolve the parent peak from all potential degradation products and formulation excipients.[14]

Development and validation of such a method for pyrazole derivatives are well-documented.[15][16][17] A typical starting point would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water), run in either isocratic or gradient mode.[18] The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13][16]

Conclusion and Recommendations

This guide has outlined a rigorous, scientifically-grounded approach to characterizing the solubility and stability of this compound. By adhering to these methodologies, researchers can generate high-quality, reliable data essential for drug development.

Key Recommendations:

-

Solubility: Always determine thermodynamic solubility using the shake-flask method for pre-formulation work. Pay critical attention to achieving equilibrium and proper phase separation.

-

Stability: Conduct comprehensive forced degradation studies early in development to understand potential liabilities. The goal is controlled degradation (5-20%) to facilitate the development of a robust, stability-indicating analytical method.

-

Handling and Storage: Based on the anticipated lability of the hydroxyl group, the solid compound should be stored in a well-sealed container, protected from light and moisture. Solutions should be prepared fresh, and for long-term storage, they should be kept at low temperatures (-20°C to -80°C) under an inert atmosphere.[12]

The successful application of these principles will provide the solid physicochemical foundation required to make informed decisions and de-risk the progression of this compound from a promising scaffold to a viable clinical candidate.

References

- Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex Pharmaceuticals Incorporated.

-

Al-Ghazawi, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]

-

Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal. [Link]

-

ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-ol. ChemSynthesis. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS 1128-53-6: 1-Phenyl-1H-pyrazol-4-amine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journals.najah.edu [journals.najah.edu]

- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 15. ijcpa.in [ijcpa.in]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activities of Pyrazole Derivatives: From Core Mechanisms to Therapeutic Potential

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." Compounds incorporating this moiety are not merely laboratory curiosities; they are the active principles in a range of clinically significant drugs, from anti-inflammatory agents like Celecoxib to anticancer therapies such as Crizotinib.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive their therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their own discovery programs.

The Pyrazole Scaffold: Synthetic Versatility

The biological diversity of pyrazole derivatives stems from the accessibility of multiple synthetic routes, allowing for precise substitution and functionalization around the core ring. Understanding these syntheses is fundamental to designing novel therapeutic agents. The most prevalent methods include the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[1][5] This synthetic tractability enables the creation of vast libraries of analogues for screening and optimization.

Caption: Core synthetic routes to the pyrazole scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyrazole derivatives have emerged as a prominent class of anticancer agents, acting through diverse and potent mechanisms that interfere with cancer cell growth, proliferation, and survival.[2][6][7]

Key Mechanisms of Anticancer Action

The anticancer efficacy of pyrazoles is often linked to their ability to inhibit key enzymes and proteins that are dysregulated in cancer.[8]

-

Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases critical for cancer progression. This includes Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4][9] Inhibition of these pathways disrupts cell cycle progression and angiogenesis.

-

Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-destabilizing agents, similar to vinca alkaloids. By preventing the formation of the mitotic spindle, they induce cell cycle arrest and apoptosis.[4][10]

-

Induction of Apoptosis: Beyond cell cycle arrest, many pyrazoles trigger programmed cell death. Mechanistic studies show this can occur through the generation of Reactive Oxygen Species (ROS) or by activating caspase-dependent pathways.[8][9]

Caption: Selective COX-2 inhibition by pyrazole derivatives.

Quantitative Data on COX Inhibition

The potency and selectivity of pyrazole derivatives are determined by comparing their IC₅₀ values for COX-1 and COX-2. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter, with higher values indicating greater safety.

| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Citation |

| Pyrazole-Hydrazone (4a) | 0.67 | 5.63 | 8.41 | [11] |

| Pyrazole-Hydrazone (4b) | 0.58 | 6.12 | 10.55 | [11] |

| Pyridazine-Pyrazolone (5f) | 1.50 | >100 | >66.67 | [12] |

| Celecoxib (Reference) | 0.87 | 7.7 | 8.85 | [11] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol assesses the ability of compounds to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [13]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. A cytotoxicity assay (e.g., MTT) must be performed beforehand to determine the appropriate concentration range.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrazole scaffold is present in compounds with broad-spectrum activity against bacteria and fungi, making it a valuable starting point for the development of new anti-infective agents. [14][15][16][17][18]

Mechanisms and Spectrum of Activity

Pyrazole derivatives can disrupt essential microbial processes. Some have been shown to act as DNA gyrase inhibitors, preventing bacterial DNA replication. [19]The substitution patterns on the pyrazole ring significantly influence their spectrum of activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal species like C. albicans. [3][19]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Citation |

| Pyrazole-Thiadiazine (21a) | 62.5 | 125 | 2.9 - 7.8 | [20] |

| Thiazolidinone-Pyrazoles | - | 16 | - | [19] |

| Coumarin-Pyrazoles | 1 | - | - | [19] |

| Chloramphenicol (Reference) | 62.5 | 31.25 | - | [20] |

| Clotrimazole (Reference) | - | - | 7.8 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a novel antimicrobial agent. [21]It is a quantitative assay that establishes the potency of the compound.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.

-

Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). A colorimetric indicator like resazurin can be added to aid visualization.

Neuroprotective and Anticonvulsant Activities

The pyrazole scaffold is also integral to compounds targeting the central nervous system (CNS), showing promise in treating epilepsy and neurodegenerative diseases. [22][23][24][25]

Mechanisms of Action

-

Anticonvulsant: The anticonvulsant activity of pyrazole derivatives is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. [22][26]These models suggest mechanisms involving the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.

-

Neuroprotective: In the context of neurodegeneration, pyrazole derivatives have been shown to exert protective effects by reducing oxidative stress and inflammation in neuronal cells. [27][22][28]Some compounds act as monoamine oxidase (MAO) inhibitors, which can be beneficial in conditions like Parkinson's disease. [3][24]

Experimental Workflow: Preclinical Evaluation

The evaluation of CNS-active compounds requires a multi-step approach, progressing from in vitro to in vivo models to assess both efficacy and potential neurotoxicity.

Caption: A typical workflow for evaluating neuroactive compounds.

Experimental Protocol: Anticonvulsant Activity (scPTZ Model)

This in vivo protocol is a standard for identifying compounds that can prevent seizures induced by a chemical convulsant, suggesting a mechanism related to the seizure threshold. [22]

-

Animal Model: Use Swiss albino mice, acclimatized and grouped (n=6-8 per group).

-

Compound Administration: Administer the test pyrazole derivatives intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Valproic acid).

-

Test Period: After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

-

Observation: Observe the mice for 30 minutes for the onset of clonic seizures (convulsions lasting for at least 5 seconds).

-

Endpoint: Record the number of animals in each group that are protected from seizures.

-

Analysis: The data can be used to determine the median effective dose (ED₅₀) of the compound using probit analysis. A parallel neurotoxicity test, such as the rotarod test, should be conducted to assess for motor impairment and establish a protective index (PI = TD₅₀ / ED₅₀). [26]

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. [1][2][14]The continued exploration of this versatile core, guided by mechanistic insights and robust screening protocols like those outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics. Future research will likely focus on creating highly selective and multi-target agents, leveraging advanced synthetic techniques to fine-tune the structure-activity relationships and improve the safety and efficacy profiles of this extraordinary class of compounds.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ACS Omega. Available at: [Link]

-

Joule, J. A., & Mills, K. (2022). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

-

Gouda, M. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures. EPA.gov. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]

-

Unissa, A., & Hanna, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]

-

Singh, S., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. Available at: [Link]

-

Al-Mfarij, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

-

Singh, U. P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchemlab.com. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.com. Available at: [Link]

-

Kamal, A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Al-Harbi, N. O., et al. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders - Drug Targets. Available at: [Link]

-

Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. Available at: [Link]

-

Slideshare. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.net. Available at: [Link]

-

Chimenti, F., et al. (2009). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry. Available at: [Link]

-

Rostom, S. A., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets. Available at: [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. ifyber.com. Available at: [Link]

-

Song, M.-X., et al. (2016). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazolyl Semicarbazones. Part II. Letters in Drug Design & Discovery. Available at: [Link]

-

Hasan, M. N., et al. (2021). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Europe PMC. Available at: [Link]

-

Khidre, R. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

-

Liu, H., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. RSC Advances. Available at: [Link]

-

Llagostera, E., & Soto-Cerrato, V. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Oncology. Available at: [Link]

-

Llagostera, E., & Soto-Cerrato, V. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available at: [Link]

-

Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]

-

Ghorbani, M., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology. Available at: [Link]

-

Ansari, A., et al. (2016). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Liu, H., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Oman University. Available at: [Link]

-

Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. Available at: [Link]

-

Research Solution. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. researchsolution.in. Available at: [Link]

-

El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. Available at: [Link]

-

Soto-Cerrato, V., & Llagostera, E. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]

-

Wietrzyk, J., et al. (2020). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Molecules. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jchr.org [jchr.org]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. tandfonline.com [tandfonline.com]

- 28. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-1H-pyrazol-4-ol derivatives and analogs

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound moiety represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have garnered significant attention from researchers in the fields of drug discovery and development due to their synthetic accessibility and diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives and their analogs, with a focus on their potential as therapeutic agents. The unique chemical architecture of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, allows for versatile chemical modifications, enabling the fine-tuning of their biological activities.[2][3]

This guide is designed to serve as a valuable resource for researchers and scientists, offering insights into the rationale behind experimental design and providing practical protocols for the synthesis and evaluation of these promising compounds. The content delves into the causality of experimental choices, ensuring a trustworthy and authoritative grounding for future research endeavors in this exciting area of medicinal chemistry.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile and efficient methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole and phenyl rings.

Vilsmeier-Haack Reaction

A common and effective method for the synthesis of 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehydes involves the Vilsmeier-Haack reaction.[4] This reaction utilizes a substituted acetophenone phenylhydrazone, which is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding pyrazole-4-carboxaldehyde.[4] These aldehyde derivatives can then be further modified to generate a diverse library of analogs.[4]

Cyclocondensation Reactions

Another widely used approach is the cyclocondensation of α,β-unsaturated ketones (chalcones) with phenylhydrazine or its derivatives.[5] This method allows for the synthesis of a variety of substituted pyrazolines, which can then be oxidized to the corresponding pyrazoles.[5] The regioselectivity of this reaction can sometimes lead to a mixture of isomers.[5]

Multi-component Reactions

Three-component reactions involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst like sodium acetate provide a straightforward route to 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[6] This method is advantageous due to its high yields and simple product isolation.[6]

Representative Synthetic Protocol: Synthesis of 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde Aldimine Derivatives[4]

This protocol details a two-step synthesis starting from 4-hydroxyacetophenone.

Step 1: Synthesis of 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde

-

Formation of Phenylhydrazone: React 4-hydroxyacetophenone with phenylhydrazine in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) under reflux to form the corresponding phenylhydrazone.

-

Vilsmeier-Haack Cyclization:

-

Cool a solution of dimethylformamide (DMF) in a flask to 0°C.

-

Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature below 5°C.

-

Add the previously synthesized phenylhydrazone to the Vilsmeier reagent.

-

Heat the reaction mixture, typically at 60-70°C, for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde.

-

Step 2: Synthesis of Aldimine Derivatives

-

Dissolve the 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde in hot ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Add the desired substituted aniline to the reaction mixture.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature to allow the aldimine product to precipitate.

-

Filter the precipitate and recrystallize from a suitable solvent to obtain the pure aldimine derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrazole rings.[1] A systematic analysis of these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

| Target | Substitution on N1-Phenyl Ring | Substitution on Pyrazole Ring (C3, C4, C5) | Key Insights |

| Kinase Inhibition | Electron-donating or -withdrawing groups can modulate potency and selectivity.[7] | Bulky aromatic groups at C3 and specific functionalities at C4 are often crucial for binding to the kinase active site.[8] | The pyridin-3-yl group at the C4 position is important for BCR-ABL inhibition.[7] |

| Anticancer Activity | Substitution pattern influences cytotoxicity against different cancer cell lines. | Modifications at C3 and C4 can lead to potent inhibitors of cancer cell growth.[2] | Pyrazole-fused curcumin analogs have shown significant activity against breast and liver cancer cells.[9] |